4-[(4-Methoxyphenyl)amino]benzenediazonium
Description
Contextualization within Aromatic Diazonium Salt Chemistry
Aromatic diazonium salts are defined by the general formula Ar-N₂⁺X⁻, where 'Ar' represents an aryl group and 'X⁻' is an anion, such as a halide or hydrogen sulfate. nih.gov They are typically synthesized through a process called diazotization, which involves treating a primary aromatic amine with nitrous acid (HNO₂) at low temperatures, usually between 0-5°C. chemguide.co.ukbyjus.com The nitrous acid is generated in situ by reacting sodium nitrite (B80452) with a strong mineral acid like hydrochloric acid. byjus.comlibretexts.org
The diazonium group (–N₂⁺) is an excellent leaving group, readily departing as dinitrogen gas (N₂), a very stable molecule. This property makes aromatic diazonium salts highly valuable synthetic intermediates, enabling the replacement of the diazonium group with a wide variety of other functional groups that are often difficult to introduce directly onto an aromatic ring. nih.govbritannica.com Key reactions include:
Sandmeyer Reactions: Replacement of the diazonium group with –Cl, –Br, or –CN using copper(I) salts. byjus.comyoutube.com
Schiemann Reaction: Replacement with fluorine (–F) using fluoroboric acid (HBF₄).
Replacement by Hydroxyl: Formation of phenols by warming the aqueous diazonium salt solution. libretexts.org
Replacement by Hydrogen: Reductive deamination using reagents like hypophosphorous acid.
Perhaps the most significant reaction of diazonium salts, especially from a historical and industrial perspective, is azo coupling . In this electrophilic aromatic substitution reaction, the diazonium ion acts as a weak electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aromatic amine, to form an azo compound (Ar-N=N-Ar'). britannica.com These compounds are often intensely colored and form the basis of the vast class of azo dyes. cuhk.edu.hk
4-[(4-Methoxyphenyl)amino]benzenediazonium fits squarely within this chemical context. It is prepared from the corresponding primary aromatic amine, 4-amino-4'-methoxydiphenylamine. Its structure, containing both the diazonium group and an electron-rich diarylamine system, makes it a prime candidate for use as a diazo component in azo coupling reactions to produce complex dyes.
Historical Development and Significance of Diazonium Compounds in Organic Chemistry
The discovery of diazonium salts is credited to the German chemist Peter Griess in 1858. britannica.com This breakthrough was a pivotal moment in the history of organic synthesis. Griess found that by treating aromatic amines with nitrous acid under cold conditions, a new class of relatively stable (compared to their aliphatic counterparts) compounds was formed. britannica.com
The significance of this discovery was almost immediately recognized by the burgeoning dye industry. britannica.comechemi.com The ability of these new diazonium salts to undergo coupling reactions to form vibrant and water-fast azo dyes revolutionized the coloration of textiles. britannica.com This led to the rapid development and commercialization of a wide spectrum of synthetic dyes, fundamentally changing the industry and making bright, long-lasting colors accessible to the masses.
Beyond their role in dye chemistry, the synthetic utility of diazonium salts was progressively uncovered. The development of reactions like the Sandmeyer and Gattermann reactions expanded their role, establishing them as indispensable tools for introducing a variety of substituents onto an aromatic ring. byjus.com This versatility allows chemists to synthesize complex aromatic molecules with specific substitution patterns that would be otherwise inaccessible. nih.gov Today, diazonium chemistry remains a cornerstone of aromatic chemistry, taught in fundamental organic chemistry courses and widely applied in industrial and academic research for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. youtube.com
Overview of Research Trajectories for this compound and Related Derivatives
Research involving This compound , often in the form of its chloride salt (Variamine Blue B salt), has primarily centered on its application in color and imaging technologies.
Azo Dye Synthesis: The most prominent application is its use as a diazo component in the synthesis of azo dyes and pigments. Its structure allows it to couple with various aromatic compounds (coupling components) to produce a range of colors. The extended conjugation provided by the diarylamine backbone influences the final color of the resulting dye. Industrial processes often involve the coupling of a freshly prepared diazonium salt solution with a coupling component to produce the target dye. plantarchives.orggoogle.com
Indicator and Analytical Chemistry: The color changes associated with the coupling reactions of this diazonium salt have been utilized in analytical chemistry. For instance, it has been employed as a chromogenic reagent for the spectrophotometric determination of certain compounds.
Imaging and Materials Science: A significant research trajectory for diazonium salts, including those derived from diarylamines, has been in imaging and printing technology. They are light-sensitive and can decompose upon exposure to UV light. byjus.com This property was harnessed in diazo or "diazo-type" printing processes for document reproduction. The unexposed diazonium salt is subsequently coupled with a developer to form a stable azo dye, creating the final image. Patents describe the use of diarylamine diazonium salts, including derivatives of the title compound, in the preparation of light-sensitive layers for printing plates. googleapis.com
Advanced Applications of Derivatives: While direct research on the biological applications of This compound is limited and falls outside the scope of this article's core chemistry focus, the broader class of aminoazo compounds derived from related diazonium salts has been a subject of scientific inquiry. For example, some aminoazo derivatives have been investigated for potential anti-inflammatory or antitumour properties, indicating a research trajectory that moves from classical dye chemistry towards medicinal chemistry for related structures. mdpi.com
The research path for This compound and its derivatives thus begins with its fundamental role as a dye intermediate and extends to more specialized applications in materials science and as a structural motif for creating more complex molecules.
Properties
IUPAC Name |
4-(4-methoxyanilino)benzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10/h2-9,15H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTTXQSHPXIRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861709 | |
| Record name | 4-(4-Methoxyanilino)benzene-1-diazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32445-13-9 | |
| Record name | 4-[(4-Methoxyphenyl)amino]benzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32445-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Methoxyphenyl)amino)benzenediazonium | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445139 | |
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| Record name | 4-[(4-methoxyphenyl)amino]benzenediazonium | |
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Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Amino Benzenediazonium
Diazotization Protocols from Precursor Amines
A critical aspect of the diazotization process is the use of nitrous acid (HNO₂). Due to its inherent instability, nitrous acid is almost always generated in situ for the reaction. wvu.educhemicalnote.com The standard procedure involves the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), under cold conditions. organic-chemistry.orgchemicalnote.comjove.com This reaction produces the electrophilic nitrosonium ion (NO⁺), which is the key reactive species that interacts with the primary amine. wvu.educhemicalnote.comjove.com The process begins with the protonation of nitrous acid, followed by the loss of a water molecule to form the nitrosonium ion, which then reacts with the nucleophilic amine. wvu.educhemicalnote.com
The success and safety of the diazotization reaction are highly dependent on the strict control of several reaction parameters. The exothermic nature of the reaction and the general instability of diazonium salts necessitate careful management of the synthesis conditions. at.ua
Temperature: This is arguably the most critical parameter. Diazotization reactions are typically conducted at low temperatures, generally between 0°C and 5°C. chemicalnote.com Maintaining the temperature in this range is essential to ensure the stability of the resulting diazonium salt, as higher temperatures can lead to rapid decomposition and the evolution of nitrogen gas. researchgate.netlibretexts.org
Acid Concentration: The concentration of the strong acid used to generate nitrous acid is vital. The acidic medium protonates the primary amine and facilitates the formation of the nitrosonium ion. wvu.edu The choice of acid can also influence the stability of the final product; for instance, using tetrafluoroboric acid (HBF₄) can yield more stable tetrafluoroborate (B81430) diazonium salts.
Reaction Time: The duration of the reaction must be sufficient to ensure complete diazotization but short enough to prevent significant decomposition of the product. For similar syntheses, reaction times can range from approximately 10 to 30 minutes. rsc.org Monitoring for the presence of excess nitrous acid, often using starch-iodide paper, is a common practice to determine the reaction's endpoint. wvu.edu
Table 1: Key Parameters in the Diazotization of 4-[(4-Methoxyphenyl)amino]aniline
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5°C | Prevents decomposition of the thermally unstable diazonium salt. at.ua |
| Acid | Strong acids (e.g., HCl, H₂SO₄) | Facilitates the in-situ generation of nitrous acid and the nitrosonium ion. organic-chemistry.org |
| Nitrite Source | Sodium Nitrite (NaNO₂) | Reacts with acid to generate nitrous acid in the reaction mixture. wvu.educhemicalnote.com |
| Reaction Time | Controlled (e.g., 10-30 min) | Ensures complete reaction while minimizing product degradation. rsc.org |
The structure of the aniline (B41778) derivative significantly influences the efficiency of the diazotization reaction and the stability of the resulting diazonium salt. acs.org The precursor, 4-[(4-methoxyphenyl)amino]aniline, contains an electron-donating 4-methoxyphenylamino group. Electron-donating groups on the aromatic ring can increase the nucleophilicity of the amine, potentially affecting the reaction rate with the nitrosonium ion. quora.com Furthermore, such groups can help to stabilize the positive charge of the resulting diazonium ion through resonance, which is a key factor in the relative stability of aromatic diazonium salts compared to aliphatic ones. lkouniv.ac.in The stability is influenced by the delocalization of the positive charge across the π-system of the aromatic ring. lkouniv.ac.in
Complexation and Stabilization Strategies for Diazonium Intermediates
Aromatic diazonium salts are valuable synthetic intermediates but are often unstable, particularly when isolated in solid form. at.uaresearchgate.net Their decomposition can be violent and is sensitive to factors like heat, shock, and friction. researchgate.net Therefore, various strategies are employed to stabilize these reactive intermediates for storage and subsequent use.
A widely used method for stabilizing diazonium salts is their conversion into more stable complex double salts. lkouniv.ac.in Reacting the diazonium salt with zinc chloride (ZnCl₂) precipitates a diazonium zinc chloride double salt. google.com These double salts are generally more stable at room temperature than the simple chloride salts, allowing them to be isolated, dried, and stored as solid materials. lkouniv.ac.ingoogle.com This method is particularly relevant for diazonium salts used as "fast dye salts" in the dye industry. lkouniv.ac.in The formation of these complexes involves a stoichiometric excess of zinc chloride to ensure complete complexation.
The choice of solvent system is crucial for both the diazotization reaction and the subsequent precipitation and stability of the diazonium salt. Protic solvents like water can stabilize anions through hydrogen bonding, which can affect reaction rates. oup.com For the synthesis of the 4-[(4-Methoxyphenyl)amino]benzenediazonium zinc chloride double salt, a mixed solvent system such as acetone-water may be used to improve the solubility of the reactants and promote homogeneous reaction conditions, leading to efficient precipitation of the stable double salt. The solvent also impacts the retention of mother liquor in the filtered product, which is important as residual moisture can decrease the stability of the isolated salt. google.com
Table 2: Stabilization and Solvent Effects
| Factor | Method/Observation | Purpose/Effect |
| Stabilization | Formation of Zinc Chloride Double Salts | Increases thermal stability, allowing for isolation and storage as a solid. lkouniv.ac.ingoogle.com |
| Solvent System | Acetone-Water (1:1 v/v) | Enhances solubility and reaction homogeneity for salt precipitation. |
| Solvation | Protic vs. Aprotic Solvents | Affects reaction rates and ion stability through differential solvation. oup.com |
Green Chemistry Approaches and Sustainable Synthetic Routes
The traditional synthesis of diazonium salts often involves the use of strong mineral acids and sodium nitrite, which can lead to the formation of hazardous nitrogen oxides (NOx) and significant acid waste. thieme-connect.com In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of diazonium salts, including this compound. These approaches aim to reduce waste, eliminate the use of toxic reagents and solvents, and improve energy efficiency.
One of the key areas of development is the replacement of strong, corrosive acids with solid acid catalysts or milder acidic agents. For instance, sulfonic acid-based cation-exchange resins have been used as a recyclable proton source for diazotization-iodination reactions in water, offering an eco-friendly alternative to conventional methods. researchgate.net Similarly, nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been employed as an efficient and reusable solid acid catalyst for the synthesis of aryl diazonium salts under solvent-free conditions, which simplifies the purification process and minimizes environmental discharge. tandfonline.com
Solvent selection is another critical aspect of green synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The development of diazotization procedures in aqueous media, sometimes in the form of pastes with minimal water content, represents a significant step towards sustainability. researchgate.net Ionic liquids (ILs) have also emerged as promising green solvents for diazonium salt synthesis. researchgate.netresearchgate.net Their low vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs). researchgate.netmdpi.com For example, imidazolium-based acidic ionic liquids can serve as both the solvent and the acid catalyst, streamlining the reaction process. researchgate.net
Mechanochemistry, which involves conducting reactions by grinding solid reactants together with minimal or no solvent, offers a powerful solvent-free approach to chemical synthesis. researchgate.netacs.orgnih.gov This technique has been successfully applied to the synthesis of various aryl diazonium salt derivatives. researchgate.netacs.orgnih.gov The mechanical energy input can promote the reaction, often leading to shorter reaction times and high yields without the need for bulk solvents. nih.gov The use of liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can further enhance reaction efficiency. researchgate.net
Furthermore, the development of stable, solid-supported diazonium salts provides a safer and more convenient alternative to the often unstable and potentially explosive isolated salts. acs.orgnih.gov Strong acid cation-exchange resins can be used to prepare and support diazonium salts, enhancing their thermal stability and making them easier to handle and store. acs.org These resin-supported reagents can then be used in subsequent reactions, simplifying work-up procedures and potentially allowing for the recycling of the support material. nih.gov
The following tables summarize some of the green and sustainable methodologies applicable to the synthesis of diazonium salts.
Table 1: Green Solvents and Catalysts for Diazonium Salt Synthesis
| Method | Solvent/Catalyst | Key Advantages |
| Aqueous Media | Water | Non-toxic, non-flammable, readily available. researchgate.net |
| Ionic Liquids | Imidazolium-based ILs | Low vapor pressure, high thermal stability, can act as both solvent and catalyst. researchgate.netresearchgate.netmdpi.com |
| Solid Acid Catalysts | Nano BF3·SiO2, Cation-exchange resins | Reusable, simplifies purification, reduces acid waste. researchgate.nettandfonline.comacs.org |
Table 2: Advanced Sustainable Synthetic Techniques for Diazonium Salts
| Technique | Description | Key Advantages |
| Mechanochemistry | Grinding solid reactants together with minimal or no solvent. researchgate.netacs.orgnih.gov | Solvent-free, reduced reaction times, high yields. nih.gov |
| Flow Chemistry | Continuous reaction in a flow reactor. nih.gov | Enhanced safety, precise control, high efficiency, suitable for continuous manufacturing. nih.gov |
| Solid-Supported Reagents | Diazonium salts supported on a solid matrix like a resin. acs.orgnih.gov | Increased stability, safer handling, simplified work-up. acs.org |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 4 Methoxyphenyl Amino Benzenediazonium
Fundamental Reactivity of the Diazonium Ion
Diazonium salts are a class of organic compounds with the general formula R−N₂⁺X⁻, where R is an organic group, typically aryl, and X is an anion. byjus.com Aryl diazonium salts are significant intermediates in synthetic organic chemistry. byjus.comlkouniv.ac.in
The formation of an aryl diazonium ion, such as 4-[(4-Methoxyphenyl)amino]benzenediazonium, involves the diazotization of a primary aromatic amine. lkouniv.ac.innih.gov This process is typically carried out by treating the precursor amine, in this case, 4-((4-methoxyphenyl)amino)aniline, with nitrous acid (HNO₂). chemguide.co.uk Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) at low temperatures, typically between 0–5°C, to prevent the decomposition of the diazonium salt. chemguide.co.ukcuhk.edu.hk
The diazonium group is an excellent leaving group because its departure results in the formation of highly stable dinitrogen (N₂) gas. byjus.comjove.comquora.com This release of nitrogen gas is a strong thermodynamic driving force for many reactions involving diazonium salts. jove.comquora.com The stability of aryl diazonium ions is greater than that of alkyl diazonium ions due to the delocalization of the positive charge over the aromatic ring's π-system. lkouniv.ac.in
Table 1: Key Aspects of Diazonium Ion Formation
| Parameter | Description |
| Precursor | Primary aromatic amine (e.g., 4-((4-methoxyphenyl)amino)aniline) |
| Reagent | Nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid (e.g., HCl) |
| Temperature | Typically 0–5°C to ensure the stability of the diazonium salt chemguide.co.ukcuhk.edu.hk |
| Key Feature | The -N₂⁺ group is a very good leaving group byjus.com |
| Driving Force | Irreversible loss of nitrogen as stable N₂ gas quora.comlibretexts.org |
Aryl diazonium salts are versatile substrates for nucleophilic aromatic substitution reactions where the diazonio group is displaced by a nucleophile, with the concurrent loss of nitrogen gas. jove.comlibretexts.org This allows for the introduction of a wide range of functional groups onto the aromatic ring that are often difficult to introduce directly. libretexts.orgchemguide.co.uk
Common nucleophilic substitution reactions for diazonium salts include:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to introduce halide or cyanide ions onto the aromatic ring. byjus.commasterorganicchemistry.com
Replacement by Iodide: Treating the diazonium salt solution with potassium iodide (KI) forms iodobenzene. byjus.comlibretexts.orgchemguide.co.uk
Replacement by Hydroxyl Group: Warming the diazonium salt solution in water leads to its hydrolysis, forming a phenol (B47542). byjus.comlibretexts.orgchemguide.co.uk
Schiemann Reaction: This reaction introduces a fluorine atom by treating the diazonium salt with fluoroboric acid (HBF₄), which forms a stable diazonium tetrafluoroborate (B81430) salt that yields an aryl fluoride (B91410) upon heating. jove.comlibretexts.org
Replacement by Nitro Group: The diazonium group can be replaced by a nitro group (–NO₂) by heating the diazonium fluoroborate with aqueous sodium nitrite in the presence of copper. byjus.com
Table 2: Common Nucleophilic Substitution Reactions of Diazonium Salts
| Reaction Name | Reagent(s) | Product Functional Group |
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Schiemann Reaction | 1. HBF₄, 2. Heat | -F |
| Iodination | KI | -I |
| Hydrolysis | H₂O, Heat | -OH |
| Nitration | NaNO₂, Cu, Heat | -NO₂ |
| Reduction (Deamination) | H₃PO₂ | -H |
Azo Coupling Reactions with this compound
In contrast to reactions where the nitrogen is lost, azo coupling reactions retain the diazo group, which acts as a bridge between two aromatic rings, forming an azo compound (R-N=N-R'). libretexts.orgchemguide.co.uk These compounds, often called azo dyes, are typically brightly colored due to their extended conjugated π-electron systems. wikipedia.orglibretexts.orghandwiki.org The compound this compound, also known as Variamine Blue B salt, is specifically used as a diazo component in the synthesis of such dyes.
Azo coupling is an electrophilic aromatic substitution reaction. wikipedia.orgnumberanalytics.com In this mechanism, the aryldiazonium cation, being electron-deficient, acts as a weak electrophile. wikipedia.orgjove.com It reacts with a nucleophilic, electron-rich aromatic compound, referred to as the coupling partner. numberanalytics.com Typical coupling partners are activated aromatic compounds such as phenols, naphthols, and anilines, which contain strong electron-donating groups (-OH, -NH₂, -OCH₃). wikipedia.orgjove.com
The reaction proceeds through the attack of the π-electrons of the activated aromatic ring on the terminal nitrogen of the diazonium ion. jove.com This leads to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. numberanalytics.comjove.com Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the final azo compound. jove.com The reactivity of the diazonium ion as an electrophile is enhanced by the presence of electron-withdrawing groups on its aromatic ring, while the reactivity of the coupling partner is increased by electron-donating groups. vedantu.com
Azo coupling reactions exhibit distinct regioselectivity. The substitution typically occurs at the para position relative to the activating group on the coupling partner's ring. wikipedia.orgjove.comlibretexts.org This preference is due to steric factors and the greater stability of the resulting intermediate. If the para position is already occupied by another substituent, the coupling will occur at one of the ortho positions, though generally at a slower rate. wikipedia.orghandwiki.orgjove.com
Regarding stereoselectivity, azo compounds can exist as cis (Z) or trans (E) isomers around the -N=N- double bond. libretexts.org In practice, the trans isomer is thermodynamically more stable and is the predominant product formed under most reaction conditions. libretexts.org
The rate of azo coupling is highly dependent on the pH of the reaction medium. jove.com
When coupling with phenols , the reaction is faster under mildly alkaline conditions (pH > 7.5). wikipedia.orglibretexts.org At this pH, the phenol is deprotonated to the more strongly activating phenoxide ion. However, at very high pH (e.g., >10), the diazonium ion itself can be converted into an unreactive diazotate ion. jove.com
When coupling with anilines , the reaction is optimal in a slightly acidic medium (pH 5–7). jove.com At a more acidic pH (< 6), the amino group is protonated to form an anilinium ion, which deactivates the ring towards electrophilic attack. libretexts.org
In some cases, the initial product of the reaction may be the kinetically favored one, which can then rearrange to the more stable thermodynamic product. youtube.comresearchgate.net For instance, with primary amines, an initial N-coupling might occur to form a diazoamino compound, which can then rearrange to the C-coupled amino azo compound. lkouniv.ac.innih.gov The formation of the final, stable azo compound is often considered the thermodynamically favored outcome due to the extensive conjugation in the resulting molecule. youtube.com
Radical-Initiated Coupling and Surface Grafting Mechanisms
The generation of an aryl radical from this compound is a key step in its radical-initiated coupling and surface grafting reactions. This process typically involves the reduction of the diazonium group, leading to the loss of a dinitrogen molecule and the formation of a highly reactive 4-[(4-methoxyphenyl)amino]phenyl radical.
The general mechanism for the formation of the aryl radical can be described as follows:
Step 1: Reduction of the Diazonium Salt The diazonium salt accepts an electron from a reducing agent or an electrode surface.
Step 2: Dediazoniation The resulting unstable intermediate rapidly fragments, releasing a molecule of nitrogen gas (N₂) to form the aryl radical.
This aryl radical can then participate in various coupling and grafting reactions.
Radical-Initiated Coupling:
One of the prominent radical-initiated coupling reactions involving aryldiazonium salts is the Meerwein arylation . wikipedia.org This reaction involves the addition of an aryl radical to an electron-deficient alkene. wikipedia.org Although not extensively documented for this compound specifically, the general mechanism is well-established. wikipedia.orgthermofisher.com The 4-[(4-methoxyphenyl)amino]phenyl radical, once formed, can add across the double bond of an alkene. The resulting radical intermediate can then undergo further reactions, such as abstraction of a halogen atom from a copper(II) halide catalyst, which is often used in these reactions. wikipedia.org
Surface Grafting Mechanisms:
The ability of aryldiazonium salts to form strong, covalent bonds with a variety of surfaces makes them excellent candidates for surface modification and functionalization. mdpi.commdpi.com This process, known as surface grafting, is of significant interest in materials science and for the development of biosensors. mdpi.comnih.gov The grafting of this compound onto surfaces like gold or carbon typically proceeds via electrochemical reduction. mdpi.comresearchgate.netnih.gov
The mechanism of electrochemical grafting involves the following steps:
Diffusion to the Electrode Surface: The this compound cations diffuse from the bulk solution to the electrode surface (e.g., glassy carbon or gold). mdpi.com
Electron Transfer: At an appropriate potential, the diazonium ion is reduced by accepting an electron from the electrode surface, leading to the formation of the 4-[(4-methoxyphenyl)amino]phenyl radical and the release of N₂. mdpi.com
Covalent Bond Formation: The highly reactive aryl radical immediately attacks the electrode surface, forming a stable, covalent carbon-carbon or carbon-metal bond. mdpi.com
This process can lead to the formation of a monolayer or, with continued reaction, a multilayered organic film on the surface. mdpi.com The thickness and properties of the grafted layer can be controlled by parameters such as the concentration of the diazonium salt, the applied potential, and the reaction time. mdpi.comnih.gov
Table 1: General Parameters for Radical Generation and Surface Grafting of Aryldiazonium Salts
| Parameter | Description | Relevance to this compound |
| Radical Initiator/Reducing Agent | Chemical species (e.g., copper(I) salts, organic reducing agents) or electrochemical potential that provides the electron for the reduction of the diazonium group. | For Meerwein-type couplings, Cu(I) is a common catalyst. wikipedia.orgthermofisher.com For surface grafting, an applied negative potential at an electrode serves as the reducing agent. mdpi.comnih.gov |
| Substrate for Grafting | The material onto which the aryl layer is grafted. Common examples include glassy carbon, gold, and other metals. | The general principles of diazonium salt grafting are applicable to a wide range of conductive and semiconductive surfaces. mdpi.com |
| Solvent | The medium in which the reaction is carried out. Acetonitrile and acidic aqueous solutions are commonly used. | The choice of solvent will depend on the solubility of the diazonium salt and the specific reaction conditions. |
| Concentration | The concentration of the diazonium salt can influence the rate of the reaction and the thickness of the grafted layer in surface modification. mdpi.com | Higher concentrations generally lead to the formation of thicker, multilayered films. mdpi.com |
Other Transformation Pathways of the Diazonium Group in this Compound
Besides radical-initiated reactions, the diazonium group of this compound is a versatile functional group that can undergo several other important transformations. These reactions are primarily characterized by the diazonium group acting as a good leaving group (as N₂) in nucleophilic substitution reactions or as an electrophile in coupling reactions.
Nucleophilic Substitution Reactions:
In these reactions, the diazonium group is replaced by a nucleophile. The driving force for these reactions is the irreversible formation of the highly stable nitrogen gas. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity patterns of aryldiazonium salts are well-established.
Azo Coupling Reactions:
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile and reacts with an activated aromatic ring, the coupling component. wikipedia.org This reaction is the basis for the formation of a vast number of azo dyes. wikipedia.org this compound, also known as Variamine Blue B salt, is utilized as a diazo component in the synthesis of azo dyes.
The general mechanism involves the attack of the electron-rich coupling component (typically a phenol or an aniline (B41778) derivative) on the terminal nitrogen of the diazonium salt. wikipedia.orgdoubtnut.com The reaction is typically carried out in a solution with controlled pH to ensure the presence of the reactive form of the coupling component. wikipedia.org For example, with a phenol as the coupling partner, a slightly alkaline medium is used to deprotonate the phenol to the more nucleophilic phenoxide ion.
Diazoamino Coupling:
When a diazonium salt is reacted with a primary or secondary amine under neutral or slightly alkaline conditions, a triazene (B1217601) (diazoamino compound) is formed. mdpi.com This occurs through the attack of the nucleophilic amine nitrogen on the electrophilic diazonium cation. mdpi.com These triazenes can be stable compounds and serve as a source for the aryl diazonium ion in synthetic transformations. mdpi.com
Table 2: Summary of Non-Radical Transformation Pathways
| Reaction Type | Reactant/Condition | Product Type | General Utility |
| Azo Coupling | Activated aromatic compound (e.g., phenol, aniline) | Azo compound | Synthesis of dyes and pigments wikipedia.org |
| Diazoamino Coupling | Primary or secondary amine | Triazene | Stable source of diazonium ions, synthetic intermediates mdpi.com |
| Nucleophilic Substitution | Various nucleophiles (e.g., H₂O, halides) | Substituted aromatic compounds | Introduction of various functional groups onto the aromatic ring |
Spectroscopic and Structural Characterization Methodologies in Research on 4 4 Methoxyphenyl Amino Benzenediazonium
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 4-[(4-Methoxyphenyl)amino]benzenediazonium in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.
In studies of related aromatic azo and diazonium compounds, ¹H, ¹³C, and ¹⁵N NMR are employed to assign the structure unambiguously. researchgate.net For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on both phenyl rings, the N-H proton of the amino linker, and the protons of the methoxy (B1213986) group. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants would allow for the precise assignment of each proton to its position in the molecule.
Similarly, ¹³C NMR would identify all unique carbon atoms, including the aromatic carbons and the methoxy carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, confirming the connectivity between the two aromatic rings through the amino bridge. researchgate.net Furthermore, NMR is a powerful tool for studying dynamic processes, such as tautomeric equilibria (e.g., between diazonium-azo and hydrazone forms) and molecular aggregation in solution, which can be observed through changes in chemical shifts with concentration or temperature. researchgate.net
Table 1: Expected ¹H and ¹³C NMR Signals for this compound This table is representative and based on typical chemical shifts for similar functional groups.
| Atom Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic C-H (Phenyl ring with N₂⁺) | 7.5 - 8.5 | Doublets |
| Aromatic C-H (Methoxyphenyl ring) | 6.8 - 7.2 | Doublets |
| Amine N-H | 8.0 - 10.0 | Singlet (broad) |
| Methoxy O-CH₃ | ~3.8 | Singlet |
| Aromatic C-N₂⁺ | 115 - 125 | Singlet |
| Aromatic C-N | 140 - 150 | Singlet |
| Aromatic C-O | 155 - 165 | Singlet |
| Aromatic C-H | 110 - 135 | Singlet |
| Methoxy C | 55 - 60 | Singlet |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Structure
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FT-IR spectrum would display several characteristic absorption bands confirming its structure. The most prominent and diagnostic peak would be for the diazonium group (–N₂⁺), which exhibits a strong, sharp absorption due to the N≡N triple bond stretch. In related diazonium compounds, this peak appears in the region of 2200-2300 cm⁻¹. researchgate.net Other key functional groups would also produce distinct signals. The N-H stretch of the secondary amine would be visible around 3300-3500 cm⁻¹, while the Ar–O–C stretch of the methoxy ether group would appear near 1250 cm⁻¹. mdpi.com The presence of aromatic rings is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. mdpi.comresearchgate.net
Table 2: Key FT-IR Absorption Bands for this compound This table is representative and based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Diazonium (-N₂⁺) | N≡N Stretch | 2280 - 2300 | researchgate.net |
| Secondary Amine (-NH-) | N-H Stretch | 3300 - 3500 | researchgate.net |
| Aromatic Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1240 - 1260 | mdpi.com |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | mdpi.com |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | mdpi.com |
Electronic Absorption (UV-Vis) and Emission Spectroscopy in Photophysical Studies
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, is used to investigate the electronic transitions and photophysical properties of conjugated molecules. nih.govnih.gov The extended π-conjugated system of this compound, which spans both aromatic rings and the linking amino group, gives rise to characteristic electronic absorption bands in the UV-Vis region.
Table 3: Representative Photophysical Data for N-Aryl Substituted Aromatic Systems Data is illustrative of the type of information obtained for similar conjugated molecules.
| Solvent | Polarity | Typical λmax (nm) | Fluorescence Quantum Yield (Φ) | Reference |
| Toluene | Low | ~360 | Moderate | nih.gov |
| Chloroform | Medium | ~390 | Moderate-High | mdpi.com |
| Acetonitrile | High | ~410 | Low | nih.gov |
| DMSO | High | ~420 | Low | nih.govnih.gov |
Mass Spectrometry Techniques (ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and ionic compounds like diazonium salts. researchgate.net It provides the exact molecular weight and, through tandem MS (MS/MS), offers insights into the molecule's structure via fragmentation patterns. nih.gov
For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the molecular cation [M]⁺ at an m/z corresponding to its molecular formula, C₁₃H₁₂N₃O⁺. uni.lu Additionally, adducts with common ESI species like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed. uni.lu Fragmentation analysis (MS/MS) of the molecular ion would likely involve the loss of neutral molecules such as N₂ (dediazoniation), a characteristic fragmentation pathway for diazonium compounds. Other fragmentations could include cleavage at the C-N or C-O bonds, providing further structural confirmation.
Table 4: Predicted ESI-MS Data for this compound
| Adduct / Ion | Formula | Predicted m/z | Reference |
| Molecular Ion [M]⁺ | [C₁₃H₁₂N₃O]⁺ | 226.0975 | uni.lu |
| Protonated Molecule [M+H]⁺ | [C₁₃H₁₃N₃O]⁺ | 227.1053 | uni.lu |
| Sodium Adduct [M+Na]⁺ | [C₁₃H₁₂N₃ONa]⁺ | 249.0873 | uni.lu |
| Potassium Adduct [M+K]⁺ | [C₁₃H₁₂N₃OK]⁺ | 265.0612 | uni.lu |
X-ray Crystallography for Solid-State Structure Determination and Tautomeric Studies
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Table 5: Typical Parameters Determined by X-ray Crystallography This table lists the kind of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description | Example from a related structure | Reference |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic | researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P2₁/n | researchgate.net |
| Unit Cell Dimensions (a, b, c, β) | The dimensions of the repeating unit of the crystal. | a=10.55 Å, b=15.22 Å, c=16.43 Å, β=107.5° | researchgate.net |
| Bond Lengths (e.g., N≡N, C-N) | Precise distances between bonded atoms. | - | |
| Bond Angles (e.g., C-N-C) | Angles between adjacent bonds. | - | |
| Torsion Angles | Angles defining the conformation around a bond. | - | |
| Hydrogen Bonds | Identification of donor-acceptor distances and angles. | N–H···N interactions | researchgate.net |
Advanced Spectroscopic Probes for Investigating Reaction Intermediates
The reactivity of diazonium compounds often involves short-lived, highly reactive intermediates. Advanced time-resolved spectroscopic techniques, such as laser flash photolysis, are employed to detect and characterize these transient species. This method uses a short pulse of laser light to generate the intermediate, and its subsequent behavior is monitored using absorption spectroscopy on a very fast timescale (nanoseconds to microseconds).
In studies of analogous aromatic amino compounds, laser flash photolysis has been used to observe electrophilic intermediates like nitrenium ions (Ar–N⁺–R) and quinone-type species that form during photochemical or metabolic activation. rsc.org For this compound, such techniques could be used to study the formation and kinetics of the corresponding aryl cation generated upon loss of N₂. The spectral and kinetic data obtained for these intermediates provide critical insights into reaction mechanisms, which are otherwise inaccessible through the study of stable ground-state molecules alone. rsc.org
Theoretical and Computational Investigations of 4 4 Methoxyphenyl Amino Benzenediazonium
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and equilibrium geometry of molecules like 4-[(4-Methoxyphenyl)amino]benzenediazonium. nih.gov DFT calculations are pivotal for understanding the fundamental chemical characteristics of this compound. These methods, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to find the molecule's lowest energy conformation. nih.govscispace.com
The geometry optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a true energy minimum on the potential energy surface is located. nih.gov For this compound, this would involve determining the precise arrangement of the two phenyl rings relative to each other, the planarity of the amino bridge, and the geometry of the methoxy (B1213986) and diazonium substituents. The stability of the final optimized geometry is confirmed by performing frequency calculations, which should yield no imaginary frequencies, indicating a true minimum. nih.gov
Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The distribution of these frontier orbitals is crucial for understanding the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenylamino moiety, while the LUMO is anticipated to be centered on the electron-withdrawing benzenediazonium (B1195382) portion of the molecule. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. scispace.com
Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Related Compound (4-(Dimethylamino)benzaldehyde)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amino) | 1.375 | - | - |
| C-C (ring) | 1.39-1.41 | 118-121 | ~0 or ~180 |
| C-O (methoxy) | 1.362 | - | - |
| C-N (diazo) | - | - | - |
| Note: This table is illustrative, based on data for a structurally similar compound, 4-(Dimethylamino)benzaldehyde, calculated at the B3LYP/6-31G(d,p) level. conicet.gov.ar Specific values for this compound would require a dedicated calculation. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful methods for predicting spectroscopic data, which can then be validated against experimental measurements to confirm molecular structures. nih.gov For this compound, DFT calculations are used to predict vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govresearchgate.net
FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. researchgate.net For instance, calculations on similar aromatic amine structures have successfully assigned C-N stretching modes and N-H vibrations. nih.gov The calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., 0.967) to improve agreement with experimental FT-IR spectra. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. nih.govnih.gov These calculations provide theoretical spectra that can be directly compared to experimental data, aiding in the assignment of peaks to specific nuclei within the molecule. For complex molecules, especially those containing heavy atoms, relativistic corrections may be necessary for accurate predictions. rsc.orgnih.gov
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, also known as Variamine Blue, the oxidized form exhibits a characteristic violet color with a maximum absorption (λmax) at 556 nm. TD-DFT calculations can assign this absorption to specific electronic transitions, typically π→π* transitions involving the HOMO and LUMO. researchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Related Molecules
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (Method) | Reference Compound |
| UV-Vis | λmax (nm) | 556 (oxidized form) | - | Variamine Blue B |
| UV-Vis | λmax (nm) | 293 and 301 (in CHCl3) | 327.30 (TD-DFT) | (E)-1-(4-methoxyphenyl)-...-carbohydrazide nih.gov |
| 13C NMR | Chemical Shift (ppm) | 157.78 (C=O) | 164.00 (GIAO) | (E)-1-(4-methoxyphenyl)-...-carbohydrazide nih.gov |
| FT-IR | N-H Stretch (cm-1) | 3316 | 3336 (B3LYP) | (E)-1-(4-methoxyphenyl)-...-carbohydrazide nih.gov |
Analysis of Molecular Electrostatic Potential and Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize and predict the chemical reactivity of a molecule. researchgate.net The MEP map illustrates the charge distribution on the van der Waals surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). walisongo.ac.id
For this compound, the MEP map is expected to reveal several key features:
Diazonium Group (-N2+): This group is a powerful electron-withdrawing group and will exhibit a strong positive electrostatic potential, making it the primary site for nucleophilic attack.
Aromatic Rings: The electrostatic potential above the π-systems of the benzene (B151609) rings will be generally negative, but modulated by the substituents. The ring attached to the diazonium group will be more electron-deficient compared to the methoxyphenyl ring.
Amino and Methoxy Groups: The lone pairs of electrons on the nitrogen and oxygen atoms of the amino (-NH-) and methoxy (-OCH3) groups will create regions of strong negative potential. These sites are indicative of nucleophilic and hydrogen-bond accepting character. researchgate.netwalisongo.ac.id
The MEP analysis quantitatively reflects the effects of substituents on the aromatic system. nih.gov The electron-donating methoxy group and amino linker increase the negative potential on their attached ring, making it more susceptible to electrophilic attack, while the diazonium group deactivates its ring towards electrophiles. The electrostatic potential at the nuclei (EPN) can serve as a precise descriptor of the local reactivity at different positions on the rings. nih.gov
Natural Bonding Orbital (NBO) Analysis for Delocalization Studies
Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. walisongo.ac.idresearchgate.net This method provides quantitative insights into electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals.
In this compound, NBO analysis can elucidate several important electronic features:
π-Delocalization: The analysis can quantify the delocalization of π-electrons across the entire conjugated system, which includes both phenyl rings and the bridging amino group. This is achieved by examining the interactions between the π-bonding orbitals and the corresponding π*-antibonding orbitals.
Hyperconjugation: A key aspect of NBO analysis is the study of donor-acceptor interactions, often termed hyperconjugation. For this molecule, significant interactions are expected between the lone pair of the amino nitrogen (a donor NBO) and the π* orbitals of the adjacent phenyl rings (acceptor NBOs). Similarly, the oxygen lone pairs of the methoxy group will interact with the ring's π* system.
Charge Distribution: NBO provides a detailed picture of the charge distribution, assigning partial charges to each atom. walisongo.ac.id This would confirm the positive charge localization on the diazonium group and the relative electron densities on the two different aromatic rings.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving diazonium salts. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which govern the reaction kinetics.
For this compound, computational modeling can investigate several key reaction types:
Dedoping (Substitution) Reactions: The replacement of the diazonium group (-N2+) by other functional groups (e.g., -OH, -I) is a common reaction. libretexts.org Computational models can determine the pathway, for example, by modeling the approach of a water molecule to form a phenol (B47542), and calculate the energy barrier for the loss of N2 gas. libretexts.org
Azo Coupling Reactions: This is a characteristic reaction where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound (like a phenol or another amine) to form an azo compound. libretexts.org DFT calculations can model the approach of the coupling partner, locate the transition state for the C-N bond formation, and explain the regioselectivity of the reaction (i.e., why coupling occurs at a specific position).
Radical Reactions: The electrochemical reduction of diazonium salts generates highly reactive aryl radicals. researchgate.net Computational models can investigate the formation of this radical and its subsequent reactions, such as covalent attachment to an electrode surface. researchgate.net
These studies typically involve optimizing the geometries of all stationary points (reactants, products, intermediates, and transition states) and confirming the nature of the transition state by ensuring it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate. researchgate.net
Quantum Chemical Studies on Tautomeric Equilibria and Conformational Analysis
Quantum chemical calculations are essential for studying the relative stabilities of different isomers, including tautomers and conformers, which can coexist in equilibrium. nih.gov
Tautomeric Equilibria: Tautomers are isomers that differ in the position of a proton and a double bond. While the primary form of the title compound is the diazonium salt, related amino-substituted azo compounds can exhibit azonium-ammonium tautomerism in acidic solutions. nih.govresearchgate.net For this compound, a potential, though less likely, tautomeric equilibrium could involve a proton transfer from the amine nitrogen to the diazo group, but the diazonium form is overwhelmingly stable. Computational methods can calculate the relative energies of these potential tautomers in the gas phase and in different solvents to determine their equilibrium populations. Studies on similar systems have shown that the azo form is generally more stable than any hydrazo tautomers in solution at room temperature. researchgate.net
Conformational Analysis: Conformers are isomers that can be interconverted by rotation around single bonds. For this compound, conformational flexibility arises from rotation around several bonds:
The C-N bond of the amino bridge.
The C-C bonds connecting the amino and diazonium groups to their respective rings.
The C-O bond of the methoxy group.
The rotation around the C(aryl)-N(amino) bond, in particular, determines the relative orientation of the two phenyl rings. Studies on related N-aryl amides have shown that steric and electronic effects dictate whether a cis or trans conformation relative to the bridging group is preferred. nih.gov Quantum chemical calculations can map the potential energy surface as a function of the dihedral angles of these bonds, identifying the most stable conformers and the energy barriers for their interconversion. These calculations can also assess the degree of planarity of the system, which has significant implications for electronic delocalization.
Applications of 4 4 Methoxyphenyl Amino Benzenediazonium in Advanced Materials Science and Organic Synthesis
Precursor in Azo Dye and Pigment Synthesis
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). google.com The synthesis of these compounds typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with a suitable coupling component. dyespigments.netchina-tnj.com 4-[(4-Methoxyphenyl)amino]benzenediazonium serves as a key pre-formed diazonium salt in this sequence, enabling the creation of a wide array of azo compounds. The stability of aromatic azo compounds is attributed to the azo group being part of a larger, conjugated system. google.com
The general synthetic route involves preparing the diazonium salt solution, often by reacting an aniline (B41778) derivative with a nitrosating agent like sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C) to ensure the stability of the diazonium ion. google.comorganic-chemistry.org This reactive intermediate is then immediately coupled with an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine, to form the final azo dye. dyespigments.netchina-tnj.com The specific substituents on the aromatic rings of both the diazonium salt and the coupling partner determine the final color, solubility, and binding properties of the dye. dyespigments.net
Design and Synthesis of Functional Azo Chromophores
The structure of this compound allows for the rational design of functional azo chromophores. By carefully selecting the coupling partner, chemists can introduce a variety of functional groups to the final dye molecule, tailoring its properties for specific applications. For instance, new azo dyes with potential biological activities have been synthesized by coupling diazonium salts with various heterocyclic scaffolds, such as pyrazole (B372694) and pyrazolone (B3327878) derivatives. fineprintschool.com
The synthesis process enables the creation of complex structures, including di-azo or tri-azo compounds, by performing sequential diazotization and coupling reactions. nih.gov Research has focused on synthesizing novel heterocyclic acid dyes and disperse dyes by reacting diazonium salts with partners like 4-hydroxyl-1-methyl-2-(1H)-quinolone or 3-(N,N-diacetoxyethyl)amino-4-methoxyacetaniline. organic-chemistry.orgfineprintschool.com These tailored chromophores are designed for enhanced thermal stability, specific absorption spectra, and improved performance in their intended applications. acs.org
| Diazotized Amine Example | Coupling Component Example | Resulting Azo Compound Type | Reference |
| 2-Amino-4-chlorobenzenesulfonamide | 4-Hydroxy-3-methoxybenzaldehyde | Azo-azomethine Precursor | metu.edu.tr |
| 5-Methoxy-2-methyl-4-nitroaniline | 3-(N,N-Diethyl)aminopropionaniline | Disperse Azo Dye | organic-chemistry.org |
| 2-Amino-3,5-dichlorobenzophenone | Barbituric Acid | Azo Ligand | google.com |
Applications in Textile and Paper-Printing Technologies
Azo dyes derived from diazonium salts like this compound are extensively used in the textile and printing industries due to their vibrant colors, cost-effectiveness, and good fastness properties. dyespigments.netchina-tnj.com In textiles, they are used to dye natural and synthetic fibers such as cotton, silk, wool, and polyethylene (B3416737) terephthalate (B1205515) (PET). china-tnj.comorganic-chemistry.org The specific chemical structure of the dye determines its affinity for different fibers. organic-chemistry.org
In the printing industry, azo dyes are critical components of printing inks, especially for ink-jet technology. google.comnih.gov These inks require high water solubility, stability, and the ability to produce images with high optical density and light stability. nih.gov Specific azo dyes are formulated into inks for four-color printing processes. google.com Azo colorants are also used in paper manufacturing, where they can be incorporated directly into the paper pulp or used in coatings to provide color. china-tnj.com For specialized applications like photographic printing, highly stable azo dyes are used in the paper's emulsion layer to enhance image sharpness and produce rich, saturated colors. fineprintschool.com
Development of Photoresponsive Materials
Aromatic azo compounds are renowned for their photochromic properties, specifically the reversible trans-cis isomerization around the -N=N- double bond upon irradiation with light of a specific wavelength. acs.orggoogle.com This isomerization induces a significant change in molecular geometry, which can be harnessed to create photoresponsive materials that convert light energy into macroscopic changes, such as mechanical deformation. The trans isomer is generally more thermodynamically stable, while UV or visible light can trigger the conversion to the cis isomer. google.com
The synthesis of these materials often involves incorporating azo-containing molecules, derived from precursors like this compound, into polymer backbones or as side-chains. For example, photodeformable polymers have been created by polymerizing azo-containing monomers into polyurethanes, polyureas, and liquid crystalline elastomers. These materials can exhibit rapid, light-induced bending, contracting, or twisting, making them suitable for applications such as light-driven actuators, soft robotics, and smart textiles. metu.edu.tr The design of the azo chromophore, including the substituents on the aromatic rings, directly influences key properties like the wavelength of isomerization and the thermal stability of the isomers. acs.org
| Photoresponsive Material Type | Azo Monomer Example | Polymerization Method | Photo-induced Effect | Reference |
| Photoresponsive LCP | Methacrylate azo monomer | Free radical copolymerization | Bending/Unbending | |
| Photoresponsive Polyurea | cis-3,3'-diamino ethylene-bridged azo compound | Polyaddition reaction | Bending/Shape Recovery | |
| Photoswitchable Conjugates | Arylazotriazoles | Click Chemistry | Reversible Isomerization | metu.edu.tr |
Functionalization of Nanomaterials and Surfaces
The functionalization of surfaces with thin organic layers is crucial for developing advanced materials for electronics, sensors, and biomedical devices. Aryl diazonium salts provide a robust method for modifying a wide range of materials, including metals, silicon, and carbon-based materials, through the formation of strong, covalent bonds. The process typically involves the electrochemical or chemical reduction of the diazonium salt, which generates a highly reactive aryl radical. This radical then attacks the surface, forming a stable covalent bond and releasing nitrogen gas.
This technique allows for the precise control of surface chemistry. By choosing a diazonium salt with a specific functional group, such as the (4-methoxyphenyl)amino group in the title compound, surfaces can be endowed with desired properties like hydrophobicity, chemical reactivity, or biological recognition capabilities. acs.org
Electrochemical Grafting onto Polymers and Carbon-Based Materials
Electrochemical grafting is a powerful technique for modifying conductive and semiconductive surfaces. The reduction of diazonium salts can be precisely controlled by an applied potential, allowing for the formation of well-defined organic layers on materials like glassy carbon electrodes, carbon nanotubes (CNTs), and graphene. acs.org The process involves the electrochemical generation of aryl radicals which then bond to the carbon surface.
This method has been used to functionalize carbon-based materials for various purposes. For example, grafting 4-nitrophenyl groups onto graphene-edge electrodes has been shown to block the electrode surface, a property useful in creating specific electrochemical devices. acs.org Similarly, thermoplastic electrodes (TPEs), which are carbon composite materials, can be functionalized using diazonium salts to create platforms for sensors. The grafting process can lead to the formation of either a monolayer or, in many cases, a more complex multilayered or polymer-like film, depending on the reaction conditions and the concentration of the diazonium salt. nih.gov
Surface Modification for Sensor Applications
The modification of electrode surfaces with diazonium salts is a foundational strategy for constructing electrochemical sensors and biosensors. The covalently attached organic layer provides a stable platform for immobilizing biorecognition elements like antibodies or enzymes.
For instance, thermoplastic electrodes have been amine-functionalized by grafting p-aminophenyl or p-nitrophenyl diazonium salts (the latter being subsequently reduced to an amine). These amine groups then serve as anchor points to conjugate antibodies, leading to the development of sensitive immunosensors for biomarkers like C-reactive protein (CRP). The stability of the covalent bond between the aryl group and the electrode surface ensures the robustness of the sensor platform. By tailoring the functional group on the diazonium salt, sensors can be designed for a wide range of target analytes.
Intermediary Role in Complex Organic Molecule Synthesis
The chemical structure of this compound, featuring a reactive diazonium group, makes it a valuable intermediate for the synthesis of more complex molecules. The diazonium moiety is a good leaving group (as dinitrogen gas), facilitating various substitution and coupling reactions.
One of the primary applications of this compound is in the synthesis of azo dyes. The diazonium salt acts as the diazo component in azo coupling reactions, where it reacts with coupling components such as aromatic amines or phenols to form azo compounds. This class of compounds is characterized by the R-N=N-R' functional group and is widely used in the textile and printing industries.
Beyond traditional dye synthesis, aryldiazonium salts are employed in more advanced organic transformations for the construction of complex molecular frameworks. They are utilized in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. For instance, in reactions analogous to the Meerwein arylation, the diazonium group can be replaced by a variety of substituents, allowing for the introduction of the 4-((4-methoxyphenyl)amino)phenyl moiety into a target molecule.
Recent research has highlighted the use of diazonium salts in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. While specific examples detailing the use of this compound in these particular named reactions are not extensively documented in readily available literature, the general reactivity of aryldiazonium salts suggests its potential as a substrate in such transformations. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Furthermore, this diazonium salt can be used to modify surfaces, such as titanium alloys, by creating a stable organic layer. This surface functionalization can be a precursor step for the attachment of polymers or other molecules, indicating its role in the development of advanced biomaterials. researchgate.netscience.gov The stability of the resulting organic layer, even in simulated body fluid, underscores its potential in medical device coatings. researchgate.netscience.gov
The reactivity of this compound is summarized in the table below:
| Reaction Type | Reactant(s) | Product Type | Significance |
| Azo Coupling | Aromatic amines or phenols | Azo dyes | Production of a wide range of colorants. |
| Surface Modification | Metal alloys (e.g., Ti6Al4V) | Functionalized surfaces | Creation of stable organic layers for biomaterials. researchgate.netscience.gov |
| Corrosion Inhibition | Metal surfaces (e.g., brass) | Protective film | Prevention of corrosion in saline environments. researchgate.net |
Applications in Advanced Chemical Sensing and Colorimetric Detection
The application of diazonium salts in chemical sensing and colorimetric detection is a growing area of research. These applications leverage the reaction of the diazonium group with specific analytes to produce a measurable signal, often a color change.
While direct and extensive research on this compound as a primary sensing molecule is not widely published, the principles of using diazonium salts for sensing are well-established. For example, polymeric films containing chemically anchored diazonium salts have been developed for the colorimetric detection of phenols in water. researchgate.net In this system, the presence of phenols triggers a reaction with the diazonium groups, leading to the formation of a highly colored azo compound. researchgate.net This color change can be observed visually for qualitative assessment or measured with a spectrophotometer for quantitative analysis. researchgate.net Given that this compound is a stable diazonium salt, it is a strong candidate for incorporation into such sensory materials.
The general mechanism for the colorimetric detection of phenols using a diazonium salt-functionalized polymer is as follows:
Swelling of the Polymer: The sensory film swells in the aqueous medium, allowing the analyte to access the diazonium groups. researchgate.net
Azo Coupling Reaction: Phenols present in the sample react with the immobilized diazonium salts. researchgate.net
Color Formation: This reaction forms a colored azo dye, resulting in a visible change in the film's appearance. researchgate.net
The potential of this compound in this field is further supported by its use as a corrosion inhibitor for brass in saline solutions, where its interaction with the metal surface and surrounding ions is monitored by electrochemical methods. researchgate.net This demonstrates its sensitivity to its chemical environment, a key characteristic for a sensing agent.
The table below outlines the potential applications of this compound in chemical sensing based on the known reactivity of diazonium salts:
| Application Area | Analyte | Principle of Detection | Potential Outcome |
| Environmental Monitoring | Phenolic compounds | Azo coupling reaction | Colorimetric detection of water pollutants. researchgate.net |
| Industrial Process Control | Aromatic amines | Azo coupling reaction | Quantification of residual reactants or products. |
| Food Safety | Spoilage indicators (e.g., biogenic amines) | Formation of colored adducts | Visual sensor for food quality. |
Although specific, dedicated studies on this compound in advanced sensing are still emerging, the foundational chemistry of diazonium salts provides a strong rationale for its future development in this area.
Derivatives and Analogues of 4 4 Methoxyphenyl Amino Benzenediazonium: Synthesis and Reactivity Profiles
Structural Modifications and their Impact on Diazonium Ion Reactivity
The reactivity of the diazonium ion in 4-[(4-Methoxyphenyl)amino]benzenediazonium is intrinsically linked to its molecular structure. Modifications to the aromatic rings or the linking amino group can significantly alter the electrophilicity and stability of the diazonium cation. The parent structure contains a methoxy (B1213986) group (-OCH₃) and an amino bridge (-NH-), both of which are electron-donating groups (EDGs). These groups increase the electron density on the benzene (B151609) ring attached to the diazonium moiety, which helps to stabilize the positive charge of the N₂⁺ group through resonance. vedantu.comquora.comquora.com This delocalization of charge makes aromatic diazonium salts more stable than their aliphatic counterparts. quora.comquora.com
Structural modifications can either enhance or diminish this inherent stability.
Introducing Additional Electron-Donating Groups: Adding more EDGs, such as alkyl or other alkoxy groups, to either phenyl ring would further increase electron density, enhancing the stability of the diazonium salt. This increased stability generally leads to decreased reactivity in electrophilic substitution reactions. studypug.comrsc.org
Introducing Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs like nitro (-NO₂) or cyano (-CN) groups would pull electron density away from the aromatic system. studypug.comdummies.com This destabilizes the diazonium cation, making it a more potent electrophile and thus more reactive in coupling reactions. nih.gov However, this decreased stability also means the salt is more prone to decomposition, often requiring lower temperatures for handling. quora.com
The stability of diazonium salts is a critical factor for their isolation and use in synthesis. While many are used in situ, highly stabilized versions can sometimes be isolated, often as tetrafluoroborate (B81430) salts. whiterose.ac.ukmasterorganicchemistry.com The inherent instability, however, is also key to their synthetic utility, as the dinitrogen molecule (N₂) is an excellent leaving group, facilitating a wide range of substitution reactions. libretexts.orglibretexts.orglibretexts.org
Synthesis and Characterization of Related Diazene and Hydrazinylidene Compounds
The reactive nature of the this compound cation allows for its conversion into other classes of nitrogen-containing compounds, notably diazenes (and their tautomers, triazenes) and hydrazines/hydrazinylidenes.
Diazenes (Triazenes): Aryl diazonium salts react with primary or secondary amines to form triazenes, which are compounds containing the R-N=N-NR'R" functional group. whiterose.ac.uk Triazenes are often more stable than their parent diazonium salts and can serve as a protected or stabilized source of the diazonium ion. whiterose.ac.uk For example, reacting a diazonium salt with an amine like piperidine (B6355638) can yield a triazene (B1217601) that exhibits significantly greater thermal stability. whiterose.ac.uk This reaction involves the nucleophilic attack of the amine on the terminal nitrogen of the diazonium cation. nih.gov
Hydrazines and Hydrazinylidene Compounds: Aryl diazonium salts can be reduced to form the corresponding arylhydrazines. libretexts.org Common reducing agents for this transformation include sodium sulfite, stannous chloride (SnCl₂), or zinc dust. libretexts.orgthieme-connect.de The process involves the addition of electrons to the diazonium group, followed by protonation to yield the hydrazine. The use of stannous chloride in concentrated hydrochloric acid is a robust method applicable to a wide range of diazonium salts. thieme-connect.de
More complex structures, such as hydrazinylidene compounds, can also be synthesized. For instance, diazotized anilines can react with active methylene (B1212753) compounds like nitromethane (B149229) to form formazan (B1609692) derivatives, which contain a hydrazinylidene moiety within a larger delocalized system. researchgate.net The synthesis of 1-(2-Methoxyphenyl)-2-{2-(2-methoxyphenyl)hydrazinylidenemethyl}diazene showcases this type of transformation, where a diazotized methoxyphenylamine derivative is a key intermediate. researchgate.net
Table 1: Synthesis of Related Nitrogen Compounds from Diazonium Salts
| Target Compound Class | General Reaction | Typical Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Arylhydrazines | Reduction of Diazonium Salt | SnCl₂/HCl, Sodium Sulfite, Zinc Dust | Replaces -N₂⁺ group with -NHNH₂ | libretexts.orgthieme-connect.de |
| Diazenes (Triazenes) | Coupling with Amines | Primary or Secondary Amines (e.g., Piperidine) | Forms a stable R-N=N-NR'R" linkage | whiterose.ac.uk |
| Hydrazinylidene Compounds | Coupling with Active Methylene Compounds | Nitromethane, Malonates | Forms complex formazan-type structures | researchgate.net |
Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituent Effects on Reactivity
The reactivity of an aryldiazonium salt is profoundly influenced by the electronic nature of the substituents on the aromatic ring. A comparative analysis of electron-donating versus electron-withdrawing groups provides clear insights into this relationship.
Electron-Donating Groups (EDGs): The this compound cation possesses two EDGs: the methoxy group (-OCH₃) and the amino linkage (-NH-). EDGs push electron density into the benzene ring through inductive and/or resonance effects. studypug.comdummies.com This increased electron density stabilizes the positively charged diazonium group, reducing its electrophilicity. vedantu.com Consequently, diazonium salts bearing strong EDGs are less reactive towards nucleophiles and in azo coupling reactions. studypug.comnih.gov For example, a study comparing the reactivity of various diazonium salts found that those with methoxy substituents reacted significantly slower than those with less activating groups. nih.gov
Electron-Withdrawing Groups (EWGs): In contrast, EWGs such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups pull electron density away from the aromatic ring. studypug.comdummies.com This effect destabilizes the diazonium cation by intensifying its positive charge, thereby increasing its electrophilicity. youtube.com As a result, diazonium salts with EWGs are much more reactive in azo coupling reactions and are more susceptible to nucleophilic attack. nih.govnih.gov The trade-off is that these activated diazonium salts are often less stable and may decompose rapidly if not kept at low temperatures. quora.com
The Hammett equation can be used to quantify these substituent effects, where a positive rho (ρ) value for a reaction series indicates that the reaction is accelerated by electron-withdrawing groups. Azo coupling reactions typically have positive ρ values, confirming this trend.
Table 2: Effect of Substituents on Diazonium Salt Reactivity
| Substituent Type | Example Groups | Effect on Electron Density of Ring | Effect on Diazonium Cation (Ar-N₂⁺) | Reactivity as Electrophile | Reference |
|---|---|---|---|---|---|
| Electron-Donating (Activating) | -OCH₃, -NH₂, -OH, -Alkyl | Increase | Stabilized (Less Positive Charge) | Decreased | studypug.comdummies.comnih.gov |
| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -SO₃H, -Halogens | Decrease | Destabilized (More Positive Charge) | Increased | studypug.comdummies.comyoutube.comnih.gov |
Exploration of Alternative Counterions and Their Influence on Compound Behavior
The properties of a diazonium salt are not solely determined by the cationic diazonium species but are also significantly influenced by the accompanying anion, or counterion. nih.gov The choice of counterion affects the salt's stability, solubility, and ease of handling. For this compound, several counterions can be used.
Chloride (Cl⁻): Diazonium chlorides are commonly generated in situ from an aniline (B41778) precursor using hydrochloric acid and sodium nitrite (B80452). They are typically highly soluble in water but are often thermally unstable and are generally not isolated, especially for large-scale use, due to their potential to decompose explosively when dry. whiterose.ac.ukmasterorganicchemistry.com
Hydrogensulfate (HSO₄⁻): Similar to chlorides, hydrogensulfate salts are prepared using sulfuric acid. The properties of this compound hydrogensulfate are comparable to the chloride salt in terms of solubility and in situ usage. nih.gov
Tetrafluoroborate (BF₄⁻): The tetrafluoroborate anion is a weakly coordinating counterion. rsc.org This weak interaction leads to aryldiazonium tetrafluoroborate salts that are often significantly more thermally stable than their chloride or hydrogensulfate counterparts. whiterose.ac.uklibretexts.org This enhanced stability frequently allows them to be isolated as solid crystals, which can be stored (with caution, under refrigeration) and handled more easily. libretexts.orgnih.gov The Schiemann reaction, which produces aryl fluorides, specifically utilizes the thermal decomposition of isolated aryldiazonium tetrafluoroborates. masterorganicchemistry.comlibretexts.org
The choice of counterion is therefore a critical parameter in the practical application of diazonium chemistry. For reactions requiring an isolated salt, tetrafluoroborate is often the counterion of choice, whereas for many in situ applications, the more conveniently prepared chloride or hydrogensulfate salts suffice.
Future Research Directions and Emerging Paradigms for 4 4 Methoxyphenyl Amino Benzenediazonium Chemistry
Development of Novel Catalytic Systems for Diazonium Reactions
The reactivity of the diazonium group in 4-[(4-Methoxyphenyl)amino]benzenediazonium allows it to participate in a wide array of chemical reactions, most notably coupling reactions to form azo compounds. The development of novel catalytic systems is a key area of research aimed at enhancing the efficiency, selectivity, and scope of these reactions.
Transition Metal Catalysis:
Recent advancements in transition metal catalysis have opened up new avenues for the utilization of aryldiazonium salts. While palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have been extensively studied with various aryldiazonium salts, their specific application to this compound remains an area ripe for exploration. academie-sciences.frresearchgate.netjobrs.edu.iq The development of palladium catalysts with tailored ligands could enable highly efficient and selective C-C and C-heteroatom bond formations, leading to novel derivatives with unique electronic and optical properties.
Beyond palladium, other transition metals like copper, iron, and gold have emerged as promising catalysts for diazonium salt reactions. rsc.orgnih.govyoutube.comnih.gov Copper-catalyzed reactions, in particular, have shown utility in deaminative esterification and O-arylation of phenols with diazonium salts. youtube.comnih.gov Iron, being an abundant and less toxic metal, is an attractive alternative for developing more sustainable catalytic processes. nih.govresearcher.liferesearchgate.net Gold-catalyzed cross-coupling reactions of aryldiazonium salts have also been reported, offering a redox-neutral strategy for the synthesis of biaryls and other valuable compounds. mdpi.comrsc.orglookchem.comresearchgate.net The application of these catalytic systems to this compound could lead to the synthesis of a diverse range of functional molecules.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. mdpi.comthermofisher.com Aryldiazonium salts are excellent candidates for photoredox-mediated transformations due to their favorable redox potentials. mdpi.com The generation of aryl radicals from this compound under photoredox conditions could facilitate a variety of addition and coupling reactions that are not easily accessible through traditional methods. This approach offers a greener alternative to conventional methods that often require harsh reaction conditions.
| Catalyst Type | Potential Reactions | Advantages |
| Palladium | Heck, Suzuki, and other cross-coupling reactions. academie-sciences.frresearchgate.netjobrs.edu.iq | High efficiency and selectivity. |
| Copper | Deaminative esterification, O-arylation of phenols. youtube.comnih.gov | Mild reaction conditions, operational simplicity. |
| Iron | Cross-coupling reactions. nih.govresearcher.liferesearchgate.net | Low cost, abundance, low toxicity. |
| Gold | Redox-neutral cross-coupling reactions. mdpi.comrsc.orglookchem.comresearchgate.net | Mild conditions, excellent functional group tolerance. |
| Photoredox | Radical additions and couplings. mdpi.comthermofisher.com | Mild reaction conditions, green chemistry. |
Integration into Microfluidic Systems for Continuous Flow Synthesis
The synthesis of diazonium salts, including this compound, is often challenged by the instability of the diazonium intermediates, which can be explosive under certain conditions. thermofisher.com Microfluidic systems, with their high surface-area-to-volume ratios, offer enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. mdpi.comrsc.orglookchem.com This makes them ideal for handling hazardous reactions and unstable intermediates.
The integration of the synthesis of this compound and its subsequent reactions into continuous flow systems is a significant area of future research. nih.govmdpi.com Industrial implementations have already begun to utilize continuous flow reactors for diazotization to improve temperature control and throughput. mdpi.com Such systems would not only enhance the safety of the process but also enable scalable and on-demand production. thermofisher.com The in-situ generation of the diazonium salt in a microreactor, immediately followed by its consumption in a subsequent reaction module, would minimize the accumulation of the hazardous intermediate. mdpi.comrsc.orglookchem.com
Research in this area will likely focus on the design of efficient microreactors, the optimization of reaction conditions in flow, and the integration of multiple reaction steps into a single, continuous process. The use of 3D-printed microfluidic chips could offer further advantages in terms of creating complex channel geometries for improved mixing and reaction efficiency. mdpi.com
Exploration of New Material Applications beyond Dyes and Sensors
While this compound has a long-standing history in the dye industry, its potential in the development of advanced materials is a rapidly emerging field. academie-sciences.frresearchgate.net The reactive diazonium group can be used to covalently modify the surfaces of a wide range of materials, including metals, carbon-based materials, and polymers, to impart new functionalities. nih.govresearchgate.netmdpi.com
Surface Modification:
The grafting of this compound onto surfaces can alter their chemical and physical properties. For example, the modification of Ti6Al4V alloy surfaces with Variamine Blue B salt has been investigated for biomedical applications. rsc.org The resulting organic layer can improve the biocompatibility and corrosion resistance of the material. Furthermore, this compound has been listed as a component in electroactive bioadhesive compositions, suggesting its potential use in medical adhesives and tissue engineering. nih.gov
The functionalization of carbon materials, such as graphene and carbon nanotubes, with aryldiazonium salts is another active area of research. azom.comrsc.orgresearchgate.netgoogle.com The covalent attachment of the 4-[(4-methoxyphenyl)amino]phenyl group to the graphene lattice can modulate its electronic properties, opening up possibilities for its use in electronic devices, sensors, and composite materials. rsc.orgresearchgate.net
Functional Polymers and Materials:
Beyond surface modification, this compound can serve as a building block for the synthesis of novel functional polymers. researchgate.netmdpi.com For instance, it can be used as a monomer or a cross-linking agent in the synthesis of conductive polymers. nih.govdocbrown.info The resulting materials could find applications in organic electronics, such as in the fabrication of transistors, light-emitting diodes, and solar cells.
The photoresponsive nature of some diazonium compounds also presents opportunities for the development of smart materials. stepscience.com The light-induced decomposition of the diazonium group can be harnessed to create photo-patternable surfaces and photo-responsive polymers.
| Material Application | Potential Functionality |
| Surface Modification of Metals | Improved biocompatibility, corrosion resistance. rsc.org |
| Bioadhesives | Tissue adhesion and repair. nih.gov |
| Graphene Functionalization | Modulation of electronic properties for electronics and sensors. rsc.orgresearchgate.net |
| Conductive Polymers | Organic electronics, antistatic coatings. nih.govdocbrown.info |
| Photoresponsive Materials | Photo-patterning, light-activated materials. stepscience.com |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process control. For reactions involving unstable intermediates like diazonium salts, in-situ spectroscopic techniques are particularly valuable.
In-situ FTIR and Raman Spectroscopy:
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mdpi.comyoutube.comlookchem.comresearchgate.net In-situ FTIR spectroscopy, using an attenuated total reflection (ATR) probe, can track the formation and consumption of reactants, intermediates, and products by monitoring their characteristic vibrational bands. mdpi.comnih.govyoutube.comnih.govresearchgate.net This technique has been successfully applied to study the formation of aryldiazonium salts and their subsequent reactions, such as the Heck-Matsuda reaction. mdpi.comnih.govresearchgate.net The characteristic stretching vibration of the diazonium group (N≡N) provides a clear spectroscopic handle for monitoring its concentration.
Raman spectroscopy offers complementary information and is particularly well-suited for monitoring reactions in aqueous media. researcher.liferesearchgate.netlookchem.commdpi.comrsc.org Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced sensitivity for detecting species at low concentrations, which is beneficial for monitoring the formation of azo dyes from diazonium coupling reactions. researcher.liferesearchgate.netmdpi.comrsc.org
UV-Vis Spectroscopy:
UV-Visible spectroscopy is another valuable technique for real-time analysis, especially for reactions involving colored compounds like azo dyes. academie-sciences.frthermofisher.comazom.com The formation of the azo dye product can be monitored by the appearance and growth of its characteristic absorption band in the visible region of the spectrum. academie-sciences.fr This allows for the determination of reaction kinetics and the optimization of coupling reactions.
The integration of these spectroscopic probes into both batch and continuous flow reactors, as part of a Process Analytical Technology (PAT) framework, will be instrumental in developing robust and efficient processes for the synthesis and application of this compound and its derivatives.
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new molecules with specific properties. In the context of this compound, computational methods can be employed to predict the electronic, optical, and chemical properties of its derivatives.
By performing quantum chemical calculations, researchers can gain insights into the structure-property relationships of these compounds. For example, Density Functional Theory (DFT) calculations can be used to predict the absorption spectra of new azo dyes derived from this compound, guiding the synthesis of dyes with desired colors. Similarly, computational screening can be used to identify derivatives with optimal electronic properties for applications in organic electronics or as corrosion inhibitors.
The computational design of functionalized derivatives can accelerate the discovery of new materials with tailored properties, reducing the need for extensive experimental screening. This approach, combined with experimental validation, will be a powerful paradigm for future research in this area.
Sustainable and Atom-Economical Synthetic Methodologies for Diazonium Salts
The traditional synthesis of diazonium salts often involves the use of stoichiometric amounts of reagents and can generate significant waste. The development of more sustainable and atom-economical synthetic methodologies is a key goal in modern organic chemistry.
For the synthesis of this compound, research in this area could focus on several aspects:
Catalytic Diazotization: Exploring catalytic methods for the diazotization of the precursor aniline (B41778), reducing the amount of acid and nitrite (B80452) required.
In-situ Generation and Use: As mentioned in the context of microfluidics, the in-situ generation of the diazonium salt and its immediate use in a subsequent reaction minimizes waste and avoids the isolation of the potentially hazardous intermediate. mdpi.comrsc.orglookchem.com
Greener Solvents: Investigating the use of more environmentally friendly solvents for the synthesis and reactions of the diazonium salt.
Atom-Economical Reactions: Focusing on the development of reactions that maximize the incorporation of atoms from the reactants into the final product, such as addition and cycloaddition reactions.
By embracing the principles of green chemistry, the synthesis and application of this compound can be made more environmentally benign and economically viable.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Methoxyphenyl)amino]benzenediazonium in laboratory settings?
- Methodological Answer : The compound can be synthesized via diazotization of the corresponding aniline precursor. For example:
Dissolve 4-[(4-Methoxyphenyl)amino]aniline in chilled HCl (0–5°C).
Add sodium nitrite (NaNO₂) dropwise under controlled pH (1–2) to form the diazonium intermediate.
Stabilize the intermediate using non-nucleophilic solvents (e.g., ethanol) to avoid premature decomposition .
- Key Considerations : Temperature control (<5°C) and pH monitoring are critical to suppress side reactions like dimerization .
Q. Which spectroscopic techniques are most reliable for characterizing this diazonium salt?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor the characteristic absorption band near 300–400 nm for diazonium groups, with shifts indicating electronic interactions with the methoxyphenyl substituent .
- NMR : Use deuterated DMSO or acetone to observe aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Avoid aqueous solvents due to hydrolysis risks .
- IR Spectroscopy : Confirm N=N stretching vibrations (~2100 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
Q. How should researchers mitigate instability during storage and handling?
- Methodological Answer :
- Store at –20°C in anhydrous, oxygen-free solvents (e.g., dry THF or DMF).
- Avoid exposure to light (use amber vials) and minimize contact with nucleophiles (e.g., water, amines).
- For short-term use, stabilize with zinc chloride (ZnCl₂) to form a diazonium zinc complex, as seen in structurally related compounds .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition initiates at ~50°C, releasing nitrogen gas (N₂) and forming azo byproducts (e.g., 4,4'-dimethoxyazobenzene) .
- DFT Calculations : Model the transition states of N₂ elimination and aryl radical recombination. The methoxy group stabilizes intermediates via resonance, altering activation barriers compared to non-substituted analogs .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. inertness) be resolved?
- Methodological Answer :
- Experimental Design :
Test reactivity with biological nucleophiles (e.g., glutathione) to assess in situ decomposition.
Use LC-MS to identify adducts formed with cellular thiols or amines .
- Control Variables : Compare activity under anaerobic vs. aerobic conditions to isolate redox-mediated effects .
Q. What strategies enable selective coupling reactions for materials science applications?
- Methodological Answer :
- Surface Functionalization : Immobilize the diazonium salt on carbon nanotubes or gold surfaces via electrochemical reduction. The methoxy group enhances adhesion through polar interactions .
- Cross-Coupling : Optimize palladium-catalyzed Suzuki-Miyaura reactions by pre-complexing the diazonium salt with Pd(PPh₃)₄ to suppress competing homocoupling .
Data Contradiction Analysis
Q. Why do reported melting points and solubility values vary across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities from incomplete diazotization or hydrolysis .
- Solvent Effects : Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water due to reduced hydrolysis rates. Document solvent choice and water content explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
